molecular formula C19H21N3O4 B5561379 4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5561379
M. Wt: 355.4 g/mol
InChI Key: DCMBWZLPOAURIF-UHFFFAOYSA-N
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Description

4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Antimicrobial Agents : Research by Bayomi and Al-rashood (1991) describes a synthetic approach to new carboxylic acid derivatives using similar compounds, highlighting potential antimicrobial applications (Bayomi & Al-rashood, 1991).
  • Electropolymerization and Conducting Polymers : Sotzing et al. (1996) investigated derivatized bis(pyrrol-2-yl) arylenes for creating conducting polymers, showcasing the importance of similar compounds in polymer science (Sotzing et al., 1996).

Applications in Medicinal Chemistry

  • Potential Antifungal Products : Oudir et al. (2006) utilized a method involving carboxylic acids, which could be applicable in preparing similar compounds for antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).
  • Antimicrobial and Antioxidant Properties : Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, related to the compound , demonstrating antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Photoactivation and Release Studies

  • Photoactivation for Release of Groups : Chen and Steinmetz (2006) explored the photoactivation of amino-substituted benzoquinones, which could be relevant to studying the release mechanisms of similar compounds (Chen & Steinmetz, 2006).

Additional Research

  • Synthesis of Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a novel series of benzoic acid hydrazide analogs with notable antibacterial and antitubercular activities, indicating the potential of similar compounds in this field (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
  • Computational Mechanism Elucidation : Guleli et al. (2019) presented a method for synthesizing related compounds, supported by theoretical calculations, which could be useful in understanding the mechanisms of similar compounds (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

properties

IUPAC Name

4-[2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-19(13(2)26-20-12)15-7-5-9-21(15)17(23)10-22-14-6-3-4-8-16(14)25-11-18(22)24/h3-4,6,8,15H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBWZLPOAURIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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